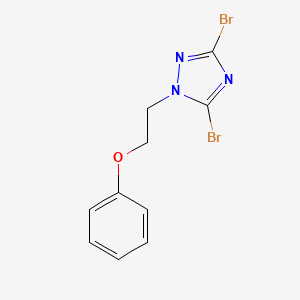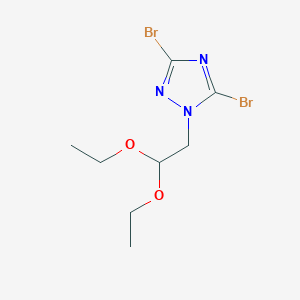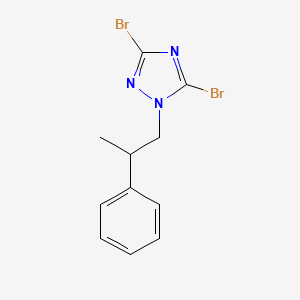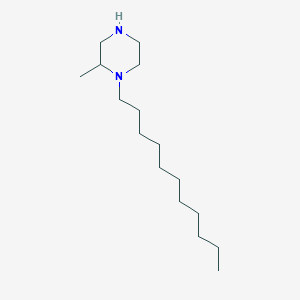![molecular formula C9H6Br2FN3 B6344659 3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240580-18-0](/img/structure/B6344659.png)
3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Versatile Biological Activities
1,2,4-Triazoles are noted for their diverse biological activities, making them significant in the development of new pharmaceuticals. The versatility of these compounds stems from their stability and the ability to undergo various structural modifications, leading to a broad spectrum of biological activities including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Studies have emphasized the need for novel triazole derivatives to address emerging diseases and drug-resistant bacterial strains, highlighting the ongoing research into new synthetic methods and biological evaluations of these compounds (Ferreira et al., 2013).
Antimicrobial and Antifungal Applications
Triazoles have demonstrated significant potential as antimicrobial and antifungal agents. The search for new compounds within this class has been motivated by the urgent need for more effective treatments against resistant microbial strains. For instance, the development of 1,2,4-triazole derivatives has been explored for their pronounced antibacterial and antifungal activities, particularly against S. aureus and Candida albicans, underscoring the role of triazoles in advancing antimicrobial research (Ohloblina, 2022).
Synthetic Methodologies
The synthetic versatility of 1,2,4-triazoles underlines their importance in medicinal chemistry. Recent advancements in synthetic methodologies allow for the development of novel triazole compounds with enhanced biological activities. For example, various synthetic routes for 1,4-disubstituted 1,2,3-triazoles have been reviewed, highlighting the significance of these compounds in drug discovery and pharmaceutical chemistry due to their broad spectrum of biological activities (Kaushik et al., 2019).
Pharmaceutical and Industrial Applications
1,2,4-Triazoles serve as fundamental scaffolds for developing a wide range of pharmaceuticals. Their applications extend beyond medicinal chemistry into agricultural products, dyes, high-energy materials, and anti-corrosion additives. The review by Nazarov et al. (2021) offers comprehensive insights into the industrial use of amino-1,2,4-triazoles, demonstrating the compound's versatility and its significant role in producing various pharmaceutical and agricultural products (Nazarov et al., 2021).
Corrosion Inhibition
The structural stability and ease of synthesis of 1,2,3-triazole derivatives make them excellent candidates for corrosion inhibition applications. These compounds have shown efficiency in protecting metals and alloys in aggressive media, which is critical for extending the lifespan of industrial materials. The development of eco-friendly, non-toxic 1,2,3-triazole-based corrosion inhibitors is a notable area of research, with significant implications for material science and engineering (Hrimla et al., 2021).
Propriétés
IUPAC Name |
3,5-dibromo-1-[(3-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2FN3/c10-8-13-9(11)15(14-8)5-6-2-1-3-7(12)4-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMUOQUDPVKPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)



![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)

![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)
![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)
![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)
![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole](/img/structure/B6344665.png)
![1-[(2,6-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344670.png)

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)